molecular formula C22H24ClFN4O B12370013 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide

Cat. No.: B12370013
M. Wt: 414.9 g/mol
InChI Key: PYZYZGZTKGCTOY-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structural components, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Scientific Research Applications

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structural features allow for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C22H24ClFN4O

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C22H24ClFN4O/c1-27(14-20-25-18-10-7-16(23)13-19(18)26-20)22(29)21(28-11-3-2-4-12-28)15-5-8-17(24)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3,(H,25,26)

InChI Key

PYZYZGZTKGCTOY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)F)N4CCCCC4

Origin of Product

United States

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